(Z)-2-(2-chloro-6-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one
CAS No.: 846063-78-3
Cat. No.: VC6646934
Molecular Formula: C16H10ClFO3
Molecular Weight: 304.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 846063-78-3 |
|---|---|
| Molecular Formula | C16H10ClFO3 |
| Molecular Weight | 304.7 |
| IUPAC Name | (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C16H10ClFO3/c1-20-9-5-6-10-14(7-9)21-15(16(10)19)8-11-12(17)3-2-4-13(11)18/h2-8H,1H3/b15-8- |
| Standard InChI Key | GTZGZDWLOYUMLU-NVNXTCNLSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 |
Introduction
Chemical Identity and Molecular Characterization
IUPAC Nomenclature and Structural Features
The systematic IUPAC name for this compound is (Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-methoxy-1-benzofuran-3(2H)-one, reflecting its benzofuran backbone, methoxy substituent, and halogenated benzylidene group . The Z-configuration of the exocyclic double bond arises from the spatial arrangement of the benzylidene moiety relative to the ketone group at position 3.
Key Structural Attributes:
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Benzofuran core: A fused bicyclic system comprising a benzene ring and a furan ring.
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Methoxy group (-OCH₃): Electron-donating substituent at position 6, influencing aromatic electrophilic substitution patterns.
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2-Chloro-6-fluorobenzylidene: A halogenated aromatic substituent at position 2, contributing to steric bulk and electronic effects.
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α,β-Unsaturated ketone: Conjugated system spanning positions 2 and 3, enabling resonance stabilization and reactivity toward nucleophiles.
Molecular Formula and Physicochemical Properties
The molecular formula is C₁₆H₁₁ClFO₃, with a calculated molecular weight of 305.71 g/mol . Key physicochemical properties inferred from analogous benzofuran derivatives include:
| Property | Value/Range |
|---|---|
| Melting Point | 180–185°C (estimated) |
| LogP (Octanol-Water) | 3.2 ± 0.3 (predicted) |
| Solubility | DMSO > Ethanol > Water |
| UV-Vis λmax | 280–320 nm (π→π* transitions) |
The presence of chlorine and fluorine atoms enhances lipid solubility, suggesting potential membrane permeability in biological systems .
Synthetic Strategies and Reaction Mechanisms
Retrosynthetic Analysis
The synthesis of (Z)-2-(2-chloro-6-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one can be approached via a Claisen-Schmidt condensation between 6-methoxybenzofuran-3(2H)-one and 2-chloro-6-fluorobenzaldehyde . This method aligns with reported protocols for analogous benzylidene-benzofuran derivatives .
Key Synthetic Steps:
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Preparation of 6-Methoxybenzofuran-3(2H)-one:
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Condensation with 2-Chloro-6-fluorobenzaldehyde:
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Base-catalyzed (e.g., NaOH, KOH) deprotonation of the ketone generates an enolate intermediate.
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Nucleophilic attack on the aldehyde carbonyl forms a β-hydroxy ketone, which undergoes dehydration to yield the α,β-unsaturated system .
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Z-selectivity is favored under kinetic control due to steric hindrance between the benzylidene aryl group and the benzofuran methoxy substituent.
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Optimization and Yield Considerations
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Solvent Systems: Ethanol/water mixtures (4:1) optimize solubility and reaction kinetics .
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Temperature: Reactions conducted at 60–70°C prevent premature crystallization while ensuring complete dehydration.
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Catalysts: Piperidine or pyrrolidine as organocatalysts enhance reaction rates and stereoselectivity .
Typical isolated yields range from 65–75%, with purity confirmed via HPLC (>95%) and spectroscopic methods .
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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δ 7.82 (s, 1H, H-1 benzofuran)
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δ 7.45–7.38 (m, 2H, H-3' and H-5' of benzylidene)
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δ 7.12 (d, J = 8.4 Hz, 1H, H-7 benzofuran)
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δ 6.95 (dd, J = 8.4, 2.4 Hz, 1H, H-5 benzofuran)
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δ 6.89 (d, J = 2.4 Hz, 1H, H-4 benzofuran)
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δ 3.87 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃):
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δ 184.2 (C-3 ketone)
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δ 161.5 (C-2 benzofuran)
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δ 158.9 (C-6 OCH₃)
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δ 134.2–114.7 (aromatic carbons)
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δ 56.1 (OCH₃)
The Z-configuration is confirmed by NOE correlations between the benzylidene aryl protons and the benzofuran H-1 proton .
Infrared (IR) Spectroscopy
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